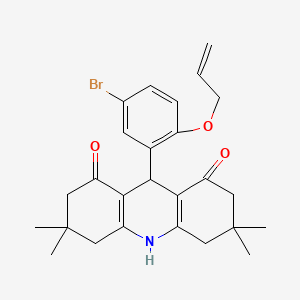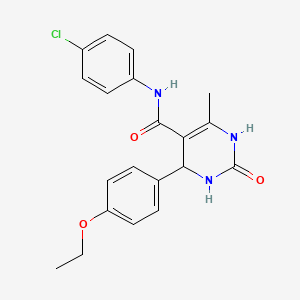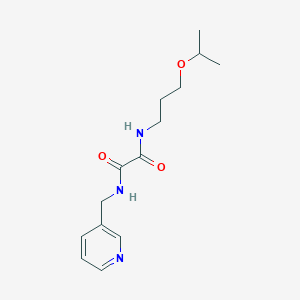
N-(3-Isopropoxy-propyl)-N'-pyridin-3-ylmethyl-oxalamide
Overview
Description
N-(3-Isopropoxy-propyl)-N’-pyridin-3-ylmethyl-oxalamide is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an oxalamide group, a pyridine ring, and an isopropoxy-propyl chain. This compound is of interest due to its potential reactivity and applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Isopropoxy-propyl)-N’-pyridin-3-ylmethyl-oxalamide typically involves multiple steps. One common method includes the reaction of 3-isopropoxypropylamine with pyridine-3-carboxaldehyde to form an intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-Isopropoxy-propyl)-N’-pyridin-3-ylmethyl-oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(3-Isopropoxy-propyl)-N’-pyridin-3-ylmethyl-oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Isopropoxy-propyl)-N’-pyridin-3-ylmethyl-oxalamide involves its interaction with specific molecular targets. The oxalamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Isopropoxy-propyl)-N’-pyridin-4-ylmethyl-oxalamide
- N-(3-Isopropoxy-propyl)-N’-pyridin-2-ylmethyl-oxalamide
- N-(3-Isopropoxy-propyl)-N’-pyridin-3-ylmethyl-carbamate
Uniqueness
N-(3-Isopropoxy-propyl)-N’-pyridin-3-ylmethyl-oxalamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
N-(3-propan-2-yloxypropyl)-N'-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-11(2)20-8-4-7-16-13(18)14(19)17-10-12-5-3-6-15-9-12/h3,5-6,9,11H,4,7-8,10H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSLNBXZDFATHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3997624.png)
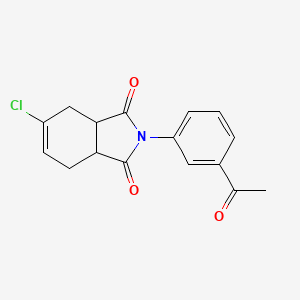
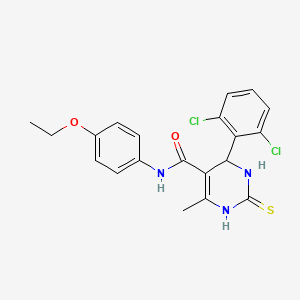
![N-[(1-Hydroxynaphthalen-2-YL)(thiophen-2-YL)methyl]pentanamide](/img/structure/B3997637.png)
![N-[furan-2-yl-(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide](/img/structure/B3997649.png)
![N-[(8-hydroxy-5-nitroquinolin-7-yl)-phenylmethyl]acetamide](/img/structure/B3997652.png)
![N-[4-(benzyloxy)phenyl]-1-[(3,5-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B3997668.png)
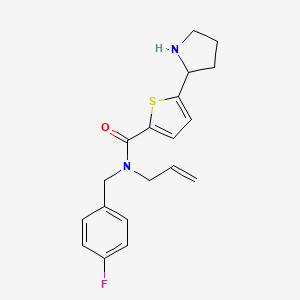
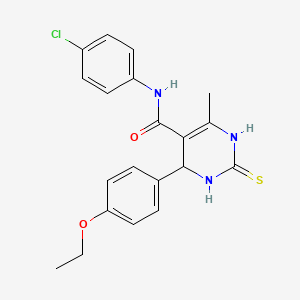

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-N'-(2-fluoro-5-methylphenyl)succinamide](/img/structure/B3997711.png)
![N-[4-(4-pyridinylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B3997715.png)
